6-chloro-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole
Description
6-Chloro-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core substituted with a chlorine atom at position 6 and a morpholine ring at position 2. Benzothiazoles are known for diverse pharmacological applications, including anticancer, antimicrobial, and fluorogenic properties . This compound’s unique substitution pattern may influence its pharmacokinetic and pharmacodynamic profiles compared to simpler benzothiazole derivatives.
Properties
IUPAC Name |
[4-(6-chloro-1,3-benzothiazol-2-yl)morpholin-2-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2S/c17-11-3-4-12-14(9-11)23-16(18-12)20-7-8-22-13(10-20)15(21)19-5-1-2-6-19/h3-4,9,13H,1-2,5-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNIZEMPIZPEDOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CN(CCO2)C3=NC4=C(S3)C=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Chloro-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 345.8 g/mol. The structure features a benzothiazole core substituted with a chloro group and a morpholine ring linked to a pyrrolidine moiety.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 345.8 g/mol |
| Melting Point | N/A |
| Boiling Point | N/A |
| CAS Number | 2640962-19-0 |
Biological Activity
Research has demonstrated that this compound exhibits various biological activities, including:
Antitumor Activity
Several studies have highlighted the potential of this compound as an antitumor agent. It has shown efficacy against various cancer cell lines, indicating its ability to inhibit tumor growth.
- Mechanism : The compound is believed to exert its antitumor effects by inducing apoptosis in cancer cells and inhibiting key signaling pathways involved in cell proliferation.
Antibacterial Properties
The antibacterial activity of the compound has been evaluated against several bacterial strains. It demonstrated significant activity, particularly against Gram-positive bacteria.
- Minimum Inhibitory Concentration (MIC) : The MIC values for various bacterial strains ranged from 3.12 to 12.5 µg/mL, showcasing its potential as an antibacterial agent .
Anti-inflammatory Effects
Inflammation plays a critical role in various diseases, and compounds with anti-inflammatory properties are highly sought after. Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
Case Studies and Research Findings
- Antitumor Efficacy : A study published in Journal of Medicinal Chemistry reported that derivatives of benzothiazole exhibited potent activity against MDM2, a protein associated with tumor progression . This suggests that similar structures may be effective in targeting cancer-related pathways.
- Antibacterial Activity : Another investigation focused on pyrrole derivatives indicated that compounds with similar structures showed promising antibacterial activity against Staphylococcus aureus and Escherichia coli, reinforcing the potential of benzothiazole derivatives in combating bacterial infections .
- Mechanistic Insights : Research exploring the binding interactions of related compounds within G-protein-coupled receptors (GPCRs) has provided insights into how modifications in chemical structure can enhance biological activity . Such studies are crucial for understanding how this compound might interact at the molecular level.
Scientific Research Applications
Biological Activities
This compound has been investigated for its potential as a:
- Phosphoinositide 3-Kinase (PI3K) Inhibitor : Research indicates that compounds similar to 6-Chloro-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole can inhibit PI3K pathways, which are crucial in cancer cell proliferation and survival .
Cancer Research
This compound has been studied for its anti-cancer properties. It is hypothesized to interfere with tumor growth by inhibiting key signaling pathways associated with cancer cell survival.
Neuroscience
The compound's structural features suggest potential applications in neuroscience, particularly in the modulation of neurotransmitter systems. Morpholine derivatives are known to influence various neurological pathways, making this compound a candidate for further exploration in neuropharmacology.
Drug Development
Due to its unique structure, this compound may serve as a lead molecule for developing new drugs targeting specific diseases. Its ability to inhibit PI3K could be leveraged in formulating treatments for cancers characterized by aberrant PI3K signaling.
Case Study 1: Inhibition of Cancer Cell Lines
In vitro studies have demonstrated that related benzothiazole derivatives exhibit significant cytotoxicity against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis through the activation of caspases and inhibition of cell cycle progression.
Case Study 2: Neuroprotective Effects
Research has indicated that morpholine-containing compounds may offer neuroprotective effects in models of neurodegenerative diseases. The potential for this compound to modulate these pathways warrants further investigation.
Comparison with Similar Compounds
6-Bromo-2-Morpholin-4-Yl-1,3-Benzothiazole (CAS: 863001-17-6)
- Structural Difference : Bromine replaces chlorine at position 6, and the pyrrolidine-carbonyl group is absent.
- Impact: Bromine’s larger atomic radius may enhance lipophilicity and alter binding interactions compared to chlorine.
- Molecular Weight: 299.19 g/mol vs.
6-Chloro-2-(Piperazin-1-Yl)-1,3-Benzothiazole
2-(4-Azidostyryl)-1,3-Benzothiazole
- Structural Difference : An azidostyryl group replaces the morpholine-pyrrolidine-carbonyl substituent.
- Impact : The azide group enables bioorthogonal "click chemistry," making this compound suitable for fluorescence labeling in biological systems. The target compound lacks this functionality, limiting its use in imaging applications .
Anticancer Activity
- Target Compound : Morpholine and pyrrolidine-carbonyl groups may enhance kinase inhibition (e.g., PI3K/mTOR pathways), similar to MSC2360844, a fluorinated morpholinyl-carbonyl compound with demonstrated anticancer activity .
- Naphthyridine Analogues : 2-(Morpholin-4-yl)-1,7-naphthyridines exhibit hyperproliferative disease activity but differ in core structure, leading to distinct target profiles .
Data Tables
Table 1: Structural and Physicochemical Comparisons
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 6-chloro-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole, and how can purity be maximized?
- Methodology : Multi-step synthesis typically involves coupling a benzothiazole core with functionalized morpholine and pyrrolidine derivatives. Key steps include:
- Nucleophilic substitution for introducing the morpholine-pyrrolidine moiety (e.g., using DMF or DMSO as solvents and KOtBu as a base) .
- Catalytic coupling reactions (e.g., CuI or Pd-based catalysts) for attaching substituents .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) to achieve >95% purity .
- Critical Parameters : Temperature control (60–80°C), inert atmosphere (N₂/Ar), and stoichiometric ratios (1:1.1 for amine-carbonyl coupling) .
Q. Which analytical techniques are most reliable for structural characterization of this compound?
- Primary Methods :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., pyrrolidine carbonyl at δ ~170 ppm in ¹³C NMR) .
- X-ray Crystallography : Resolves 3D conformation; asymmetric unit analysis identifies dihedral angles between benzothiazole and morpholine rings .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected at m/z 420.12) .
- Supporting Data : IR spectroscopy detects carbonyl stretches (~1650–1700 cm⁻¹) .
Q. What preliminary biological screening assays are suitable for this compound?
- Assays :
- Enzyme Inhibition : Kinase assays (e.g., EGFR or PI3K inhibition) using fluorescence-based ADP-Glo™ kits .
- Anticancer Activity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Antimicrobial Screening : Broth microdilution (MIC determination against E. coli or S. aureus) .
- Controls : Positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks .
Advanced Research Questions
Q. How can reaction mechanisms for functional group incompatibilities during synthesis be resolved?
- Case Study : Competing reactions between morpholine’s amine and benzothiazole’s thioether group may reduce yield.
- Mitigation : Protect amines with Boc groups before coupling, then deprotect with TFA .
- Kinetic Monitoring : Use TLC/HPLC to track intermediates; optimize stepwise addition of reagents .
- Computational Insights : DFT calculations predict electronic effects (e.g., chloro substituents increase benzothiazole’s electrophilicity, favoring nucleophilic attack) .
Q. What structural features correlate with enhanced bioactivity in benzothiazole-morpholine derivatives?
- SAR Trends :
- Pyrrolidine Carbonyl : Enhances solubility and target binding (e.g., hydrogen bonding with kinase active sites) .
- Chloro Substituent : Increases lipophilicity (logP ~3.5), improving membrane permeability .
- Morpholine Ring : Stabilizes interactions via van der Waals contacts in hydrophobic pockets .
- Validation : Co-crystallization with target proteins (e.g., HIV-1 protease) reveals binding poses .
Q. How should contradictory data in elemental analysis versus spectroscopic results be addressed?
- Example : Discrepancies in %C calculated (e.g., 58.2%) versus observed (56.8%) may arise from hydrate formation.
- Resolution :
- Perform Karl Fischer titration to quantify water content .
- Re-crystallize from anhydrous solvents and repeat CHNS analysis .
- Validate via TGA to detect decomposition temperatures of hydrates .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Methods :
- Molecular Docking (AutoDock Vina) : Simulate binding to ATP-binding pockets (e.g., EGFR kinase; binding energy ≤ -9.0 kcal/mol indicates high affinity) .
- MD Simulations (GROMACS) : Assess stability of protein-ligand complexes over 100 ns trajectories .
- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors at morpholine’s oxygen) .
Methodological Notes
- Key References : Prioritized peer-reviewed studies (e.g., Acta Crystallographica, medicinal chemistry journals) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
